molecular formula C15H26O2 B12322988 8-(2-Hydroxypropan-2-yl)-2-methyl-5-methylidene-1,3,4,4a,6,7,8,8a-octahydronaphthalen-2-ol

8-(2-Hydroxypropan-2-yl)-2-methyl-5-methylidene-1,3,4,4a,6,7,8,8a-octahydronaphthalen-2-ol

Cat. No.: B12322988
M. Wt: 238.37 g/mol
InChI Key: XJAINVPLNCHJSY-UHFFFAOYSA-N
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Description

8-(2-Hydroxypropan-2-yl)-2-methyl-5-methylidene-1,3,4,4a,6,7,8,8a-octahydronaphthalen-2-ol is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Hydroxypropan-2-yl)-2-methyl-5-methylidene-1,3,4,4a,6,7,8,8a-octahydronaphthalen-2-ol typically involves multiple steps. One common method involves the treatment of a precursor compound with methylmagnesium iodide (MeMgI) under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using techniques such as column chromatography and characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

8-(2-Hydroxypropan-2-yl)-2-methyl-5-methylidene-1,3,4,4a,6,7,8,8a-octahydronaphthalen-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bonds can be reduced to form saturated compounds.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce fully saturated hydrocarbons.

Scientific Research Applications

8-(2-Hydroxypropan-2-yl)-2-methyl-5-methylidene-1,3,4,4a,6,7,8,8a-octahydronaphthalen-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-(2-Hydroxypropan-2-yl)-2-methyl-5-methylidene-1,3,4,4a,6,7,8,8a-octahydronaphthalen-2-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(2-Hydroxypropan-2-yl)-2-methyl-5-methylidene-1,3,4,4a,6,7,8,8a-octahydronaphthalen-2-ol is unique due to its specific arrangement of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

8-(2-hydroxypropan-2-yl)-2-methyl-5-methylidene-1,3,4,4a,6,7,8,8a-octahydronaphthalen-2-ol

InChI

InChI=1S/C15H26O2/c1-10-5-6-13(14(2,3)16)12-9-15(4,17)8-7-11(10)12/h11-13,16-17H,1,5-9H2,2-4H3

InChI Key

XJAINVPLNCHJSY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2C(C1)C(CCC2=C)C(C)(C)O)O

Origin of Product

United States

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